

Application Notes and Protocols: Copolymerization of Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl 2,2'-oxydiethyl dicarbonate*

Cat. No.: *B089636*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a versatile monomer utilized in the production of high-performance polymer resins. Its chemical structure, featuring two reactive allyl groups, allows it to undergo free-radical polymerization to form cross-linked networks. The resulting homopolymer, poly(allyl diglycol carbonate), is renowned for its exceptional optical clarity, lightweight nature, high strength, and resistance to abrasion and corrosion.^[1] These properties have led to its widespread use in manufacturing high-quality optical lenses, serving as a superior alternative to traditional organic glass.

To further tailor the properties of the resulting materials for specific applications, ADC can be copolymerized with a variety of other monomers.^[1] This process allows for the creation of new materials with enhanced or modified characteristics, such as improved flexibility, impact resistance, thermal stability, and processability.^[2] These custom-designed copolymers find applications in diverse fields, including advanced coatings, specialty plastics, and potentially as drug delivery vehicles or pharmaceutical intermediates.^[2]

This document provides detailed application notes and experimental protocols for the copolymerization of **Diallyl 2,2'-oxydiethyl dicarbonate** with other monomers. It is intended to

guide researchers and professionals in the development of novel copolymers with tailored properties.

Applications of ADC Copolymers

The copolymerization of ADC with other monomers opens up a wide range of applications by enabling the fine-tuning of material properties.

- Optical Materials: Copolymerization can be used to modify the refractive index, Abbe number, and impact resistance of optical lenses, offering lighter and more durable alternatives to traditional materials.
- Coatings and Inks: As a crosslinking agent in coatings and inks, ADC copolymers can enhance hardness, wear resistance, and adhesion.^[2] The incorporation of other monomers can further improve flexibility and chemical resistance.
- Plastics and Resins: In the plastics industry, ADC copolymers can act as plasticizers, stabilizers, or crosslinking agents to improve the flexibility, impact resistance, and heat resistance of various plastic products.^[2]
- Pharmaceutical and Drug Delivery: The biocompatibility and tunable properties of ADC-based copolymers make them potential candidates for use as pharmaceutical intermediates or in the development of drug carriers and sustained-release systems.^[2]
- Nuclear Track Detectors: Copolymers of ADC, for instance with 2,2'-(oxybis(ethylene sulfonyl)) diallyl carbonate (OESDAC), have been utilized in the fabrication of films for detecting and studying energetic particles.

Quantitative Data Summary

While specific reactivity ratios for the copolymerization of **Diallyl 2,2'-oxydiethyl dicarbonate** with many common monomers are not readily available in publicly accessible literature, the following tables provide a template for organizing such data once determined experimentally. The values presented are hypothetical and for illustrative purposes to guide researchers in data presentation.

Table 1: Monomer Reactivity Ratios for Copolymerization with **Diallyl 2,2'-oxydiethyl dicarbonate** (ADC) (M_1)

Comonomer (M_2)	r_1 (ADC)	r_2	Copolymer Type	Notes
Methyl Methacrylate	Data not available	Data not available	-	Further research needed to determine reactivity ratios.
Styrene	Data not available	Data not available	-	Further research needed to determine reactivity ratios.
Vinyl Acetate	Data not available	Data not available	-	Further research needed to determine reactivity ratios.
2,2'- (oxybis(ethylene sulfonyl)) diallyl carbonate	Data not available	Data not available	-	Used in nuclear track detectors.

Table 2: Properties of **Diallyl 2,2'-oxydiethyl dicarbonate** Copolymers (Illustrative Examples)

Comonomer	ADC Content (mol%)	Glass Transition Temperature (°C)	Refractive Index (n_D)	Tensile Strength (MPa)	Elongation at Break (%)
Homopolymer	100	85 - 95	1.50	40 - 50	5 - 10
Methyl Methacrylate	50	90 - 100	1.49 - 1.51	50 - 60	3 - 7
Styrene	50	95 - 105	1.52 - 1.55	45 - 55	2 - 5
Vinyl Acetate	50	70 - 80	1.48 - 1.50	30 - 40	10 - 15

Experimental Protocols

The following protocols provide a general framework for the free-radical copolymerization of **Diallyl 2,2'-oxydiethyl dicarbonate**. Specific parameters such as monomer ratios, initiator concentration, temperature, and reaction time should be optimized based on the specific comonomer and desired copolymer properties.

Protocol 1: Bulk Copolymerization of ADC

This protocol is suitable for producing cross-linked copolymer sheets or castings.

Materials:

- **Diallyl 2,2'-oxydiethyl dicarbonate (ADC)**, inhibitor-free
- Comonomer (e.g., Methyl Methacrylate, Styrene, Vinyl Acetate), inhibitor-free
- Free-radical initiator (e.g., Benzoyl Peroxide (BPO), Diisopropyl Peroxydicarbonate (IPP))
- Glass molds with gaskets
- Vacuum oven
- Nitrogen or Argon gas

Procedure:

- **Monomer Preparation:** Ensure both ADC and the comonomer are free of inhibitors by passing them through a column of activated alumina or by distillation under reduced pressure.
- **Initiator Dissolution:** In a clean, dry glass vessel, weigh the desired amount of ADC and comonomer. Add the specified amount of free-radical initiator (typically 1-5% by weight).
- **Mixing:** Gently stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) until the initiator is completely dissolved. Avoid introducing air bubbles.
- **Degassing:** Degas the monomer-initiator mixture by subjecting it to several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the liquid for 15-30 minutes.
- **Mold Filling:** Carefully pour the degassed mixture into the pre-assembled and sealed glass molds. Ensure no air bubbles are trapped.
- **Polymerization:** Place the filled molds in a programmable oven or water bath. The polymerization is typically carried out in a staged heating process. For example:
 - Initial phase: 60-70 °C for 12-24 hours.
 - Curing phase: Gradually increase the temperature to 80-100 °C over several hours and hold for 2-4 hours to ensure complete conversion.
- **Post-Curing and Demolding:** After the polymerization cycle is complete, slowly cool the molds to room temperature to avoid thermal stress and cracking. Carefully disassemble the molds to retrieve the copolymer sheet.
- **Characterization:** Characterize the resulting copolymer for its physical, mechanical, thermal, and optical properties.

Protocol 2: Solution Copolymerization of ADC

This protocol is suitable for producing soluble copolymers or for kinetic studies.

Materials:

- **Diallyl 2,2'-oxydiethyl dicarbonate (ADC), inhibitor-free**
- Comonomer, inhibitor-free
- Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN))
- Anhydrous solvent (e.g., Toluene, Dioxane)
- Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet
- Precipitating solvent (e.g., Methanol, Ethanol)

Procedure:

- **Reaction Setup:** Assemble a clean, dry reaction flask equipped with a condenser, magnetic stirrer, and an inlet for inert gas.
- **Reagent Charging:** Charge the reaction flask with the desired amounts of ADC, comonomer, and anhydrous solvent.
- **Degassing:** Bubble nitrogen or argon gas through the solution for 30-60 minutes to remove dissolved oxygen.
- **Initiator Addition:** Dissolve the required amount of AIBN in a small amount of the solvent and add it to the reaction mixture.
- **Polymerization:** Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous inert gas blanket. Maintain constant stirring.
- **Monitoring:** Monitor the progress of the reaction by taking samples at regular intervals and analyzing for monomer conversion using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
- **Termination and Precipitation:** After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly pouring the solution into a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

- Purification: Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
- Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
- Characterization: Characterize the dried copolymer for its molecular weight, composition, and other properties.

Visualizations

The following diagrams illustrate the general workflows for the copolymerization of **Diallyl 2,2'-oxydiethyl dicarbonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Bulk Copolymerization of ADC.

[Click to download full resolution via product page](#)

Caption: Workflow for Solution Copolymerization of ADC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl 2,2'-oxydiethyl dicarbonate | 142-22-3 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Copolymerization of Diallyl 2,2'-oxydiethyl dicarbonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089636#copolymerization-of-diallyl-2-2-oxydiethyl-dicarbonate-with-other-monomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com